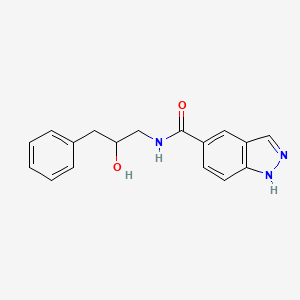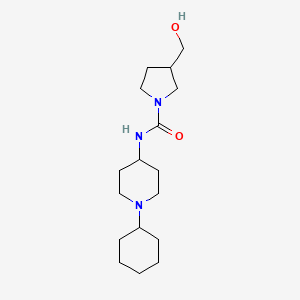![molecular formula C11H18N2O2 B6640566 1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea](/img/structure/B6640566.png)
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea is a unique compound of significant interest in the fields of chemistry, biology, medicine, and industry. Its complex structure, involving a cyclopentenyl core with a hydroxymethyl group and a methylcyclopropyl substituent, makes it a subject of extensive study for its diverse reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea typically involves multi-step processes starting from readily available precursors. A common approach is:
Starting with cyclopentadiene, undergo a Diels-Alder reaction to introduce the desired substituents.
Functionalize the cyclopentene ring by hydroxylation to obtain the hydroxymethyl group.
Synthesize the urea moiety by reacting an isocyanate intermediate with a cyclopropyl amine derivative under controlled conditions.
Industrial Production Methods: Scaling up the production for industrial purposes involves optimizing the reaction conditions to maximize yield and purity. This includes controlling reaction temperatures, pressures, and using catalysts or reagents to enhance reaction rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea undergoes various reactions:
Oxidation: It can be oxidized to introduce further functional groups.
Reduction: Reduction reactions can modify the unsaturated bonds or reduce functional groups to simpler forms.
Substitution: Nucleophilic or electrophilic substitutions can occur at the hydroxymethyl and urea groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 and H2O2 under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or LiAlH4 can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitutions.
Major Products:
Oxidation may yield carboxylic acids or aldehydes.
Reduction may produce alcohols or alkanes.
Substitution can result in various functionalized derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
1-[(1S,4R)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea has a wide range of applications:
Chemistry: It serves as an intermediate for synthesizing other complex molecules.
Biology: Its structure allows for interactions with biological macromolecules, making it a useful tool in biochemical studies.
Medicine: Potential pharmaceutical applications include acting as a building block for drugs targeting specific biological pathways.
Industry: It is used in the production of specialized polymers and materials with unique properties.
Mecanismo De Acción
The compound exerts its effects through specific interactions with molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The precise mechanism can involve binding to active sites or altering the structure of the target molecules.
Comparación Con Compuestos Similares
1-[(1R,4S)-4-(Hydroxymethyl)cyclopent-2-en-1-yl]urea
3-(2-Cyclopropyl)urea derivatives
Hydroxymethyl cyclopentenes
Propiedades
IUPAC Name |
1-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-(2-methylcyclopropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7-4-10(7)13-11(15)12-9-3-2-8(5-9)6-14/h2-3,7-10,14H,4-6H2,1H3,(H2,12,13,15)/t7?,8-,9+,10?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZJBZZQTRHWIH-APTHBXDWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1NC(=O)NC2CC(C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC1NC(=O)N[C@H]2C[C@H](C=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[5-(hydroxymethyl)-1-methylimidazol-2-yl]sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B6640485.png)
![2-(1-hydroxycyclohexyl)-1-[2-(1H-imidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6640488.png)
![2-(1-Hydroxycyclopentyl)-1-[2-(1-methylpyrrol-2-yl)azepan-1-yl]ethanone](/img/structure/B6640489.png)
![1-(6,6-Dimethyl-3-azabicyclo[3.1.0]hexan-3-yl)-2-(1-hydroxycyclohexyl)ethanone](/img/structure/B6640500.png)
![N-[1-(2-fluorophenyl)-2-oxopyrrolidin-3-yl]-2-(1-hydroxycyclopentyl)acetamide](/img/structure/B6640506.png)
![1-(2-ethylphenyl)-N-[(1-hydroxycyclobutyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B6640518.png)
![2-(1-Hydroxycyclohexyl)-1-[2-(2-methoxyphenyl)pyrrolidin-1-yl]ethanone](/img/structure/B6640522.png)

![1-benzyl-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyrrolidine-2-carboxamide](/img/structure/B6640546.png)
![[1-[[[1-(4-Chlorophenyl)-3,5-dimethylpyrazol-4-yl]methylamino]methyl]cyclopropyl]methanol](/img/structure/B6640550.png)


![1-[2-(Hydroxymethyl)cyclohexyl]-3-(2-methyl-2-thiophen-2-ylpropyl)urea](/img/structure/B6640563.png)
![1-[(3-Cyanophenyl)methyl]-3-[2-(hydroxymethyl)cyclohexyl]urea](/img/structure/B6640576.png)
